3-Morpholinocyclohexan-1-one
Overview
Description
3-Morpholinocyclohexan-1-one: is a heterocyclic organic compound that features a morpholine ring fused to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinocyclohexan-1-one typically involves the cyclization of amino alcohols with ketones. One common method includes the reaction of cyclohexanone with morpholine under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholinocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or halides can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 3-Morpholinocyclohexan-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with improved pharmacokinetic properties.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Morpholinocyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The morpholine ring and the cyclohexanone moiety contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the cyclohexanone moiety.
Cyclohexanone: A ketone with a cyclohexane ring, lacking the morpholine ring.
N-Methylmorpholine: A morpholine derivative with a methyl group substitution.
Uniqueness: 3-Morpholinocyclohexan-1-one is unique due to the combination of the morpholine ring and the cyclohexanone moiety. This dual functionality provides distinct chemical and biological properties, making it more versatile compared to its simpler analogs.
Properties
IUPAC Name |
3-morpholin-4-ylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h9H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOJTVGXMWJONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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